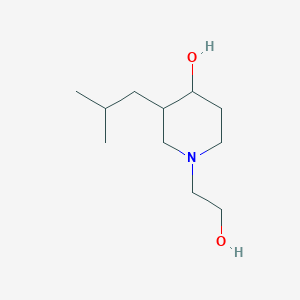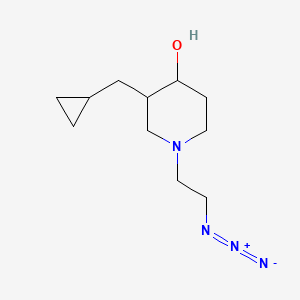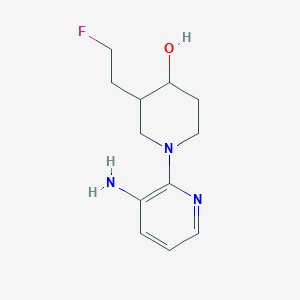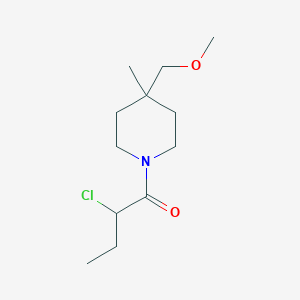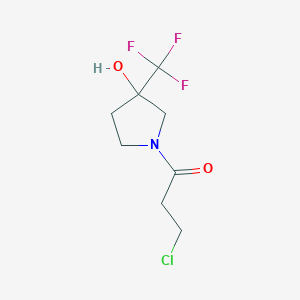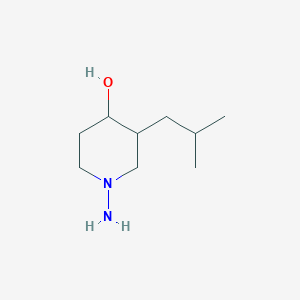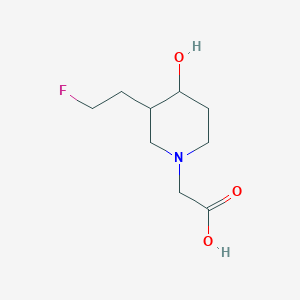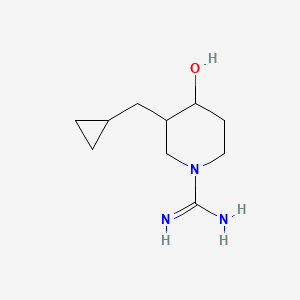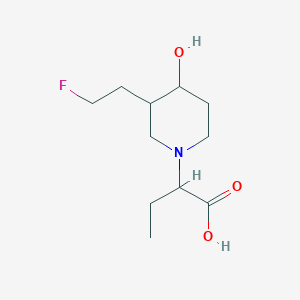
2-メチル-6-(2-メチルプロピル)ピリミジン-4-カルボン酸エチル
説明
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .科学的研究の応用
神経保護および抗神経炎症剤
2-メチル-6-(2-メチルプロピル)ピリミジン-4-カルボン酸エチルを含むピリミジン誘導体は、神経保護および抗神経炎症剤としての可能性について研究されています。研究によると、これらの化合物は、神経変性疾患、虚血性脳卒中、および外傷性脳損傷の治療に有益な可能性があります。 それらは、神経疾患の進行に重要な役割を果たす小胞体ストレス、アポトーシス、およびNF-κB炎症経路を阻害することにより作用します .
化学合成と薬物設計
2-メチル-6-(2-メチルプロピル)ピリミジン-4-カルボン酸エチルは、有機合成におけるビルディングブロックとして機能できます。 その構造は様々な官能基化を可能にするため、医薬品用途向けの複雑な分子の合成における汎用性の高い試薬になります .
医薬品試験のための参照標準
2-メチル-6-(2-メチルプロピル)ピリミジン-4-カルボン酸エチルは、定義された構造と特性を持つ化合物として、医薬品試験における参照標準として使用されます。 これは、品質管理プロセスにおける分析方法の正確性と信頼性を保証します .
作用機序
Target of Action
Pyrimidines are key components of DNA and RNA and play a crucial role in cellular function. They are involved in a variety of biological processes, including cell division, protein synthesis, and energy metabolism .
Mode of Action
Pyrimidines interact with their targets primarily through hydrogen bonding. In the context of DNA and RNA, they pair with specific purines (adenine and guanine) to form the structure of the genetic material .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways. They are synthesized in the body through a multi-step process that involves various enzymes. Once synthesized, they can be incorporated into DNA and RNA or used in the synthesis of other important biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary depending on their specific structure and the presence of any functional groups. Generally, they are well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The result of pyrimidines’ action is the proper functioning of cellular processes. They are essential for the synthesis of genetic material, protein synthesis, and energy metabolism .
Action Environment
The action of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, changes in pH can affect the hydrogen bonding between pyrimidines and purines, potentially affecting the structure and function of DNA and RNA .
生化学分析
Biochemical Properties
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity .
Cellular Effects
The effects of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been found to modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and therapeutic potential .
Subcellular Localization
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-12(15)11-7-10(6-8(2)3)13-9(4)14-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAVQMFMVWYFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


